Tert-butyl 3-aminoazepane-1-carboxylate
Overview
Description
Tert-butyl 3-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Action Environment
It is recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of tert-butyl 3-aminoazepane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Various substituted azepane derivatives.
Reduction: 3-aminoazepane.
Hydrolysis: 3-aminoazepane-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 3-aminoazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a scaffold in the design of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Tert-butyl 4-aminoazepane-1-carboxylate
- Tert-butyl 3-hydroxyazepane-1-carboxylate
- Tert-butyl 3-azepanecarboxylate
Comparison: Tert-butyl 3-aminoazepane-1-carboxylate is unique due to the presence of the amino group at the 3-position, which imparts distinct reactivity and properties compared to its analogs. For example, tert-butyl 4-aminoazepane-1-carboxylate has the amino group at the 4-position, leading to different steric and electronic effects in reactions.
Biological Activity
Tert-butyl 3-aminoazepane-1-carboxylate (TBAC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of TBAC, focusing on its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
TBAC is characterized by a seven-membered nitrogen-containing ring known as azepane, with an amino group at the third carbon and a tert-butyl ester protecting the carboxylic acid at the first position. Its molecular formula is , and it has a molecular weight of approximately 198.31 g/mol. The presence of the azepane ring and functional groups contributes to its biological activity, making it a valuable precursor in synthetic chemistry.
The mechanism of action of TBAC involves its interaction with specific molecular targets within biological systems. The steric hindrance provided by the tert-butyl group influences the compound's binding affinity and selectivity for its targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins, which may affect their function and activity. The azepane ring enhances the compound's stability and bioavailability, making it suitable for therapeutic applications.
Biological Activities
Research indicates that TBAC exhibits significant biological activity, particularly in the following areas:
Synthesis Methods
TBAC can be synthesized through various methods. One common approach involves reductive amination of Boc-aminocyclopentanone with 1,3-propanediamine, utilizing metal catalysts such as rhodium or iridium to facilitate C-N bond formation. This versatility in synthesis highlights its applicability in pharmaceutical research.
Table 1: Summary of Biological Activities of TBAC
Biological Activity | Description | References |
---|---|---|
Antimicrobial | Potential antimicrobial properties; specific pathogens not identified | |
Antiviral | Possible antiviral effects; requires further study | |
Anticancer | Precursor for CHK1 inhibitors; potential therapeutic applications | |
Kinase Inhibition | Role in developing kinase inhibitors; significant for drug design |
Notable Research Findings
- A study highlighted the structural features of TBAC that allow it to interact effectively with biological systems, emphasizing its potential as a building block for synthesizing more complex molecules.
- Interaction studies have focused on TBAC's binding affinity to specific enzymes or receptors involved in cellular signaling pathways, which are crucial for understanding modifications that could enhance efficacy or reduce side effects.
Properties
IUPAC Name |
tert-butyl 3-aminoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWILWLHHQGUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630190 | |
Record name | tert-Butyl 3-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609789-17-5 | |
Record name | tert-Butyl 3-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-aminoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tert-butyl 3-aminoazepane-1-carboxylate in the synthesis of Besifloxacin?
A1: this compound serves as a crucial reagent in the synthesis of a novel compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. This compound, identified as the N-substituted regioisomer of the antibiotic Besifloxacin, is formed when this compound reacts with 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in acetonitrile. This reaction proceeds with a 37% yield [].
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